molecular formula C8H13N3O B13857285 5-(2-Methoxyethylamino)pyridine-2-amine

5-(2-Methoxyethylamino)pyridine-2-amine

Cat. No.: B13857285
M. Wt: 167.21 g/mol
InChI Key: RBLDNKGJSKNMKB-UHFFFAOYSA-N
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Description

5-(2-Methoxyethylamino)pyridine-2-amine is a chemical compound with the molecular formula C8H13N3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethylamino)pyridine-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous flow reactors also reduces the need for extensive purification steps, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethylamino)pyridine-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the amino group.

    Substitution: Alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Methoxyethylamino)pyridine-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and as a building block in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethylamino)pyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler derivative of pyridine with an amino group at the 2-position.

    2-Methoxypyridine: A derivative with a methoxy group at the 2-position.

    2-Amino-5-methoxypyridine: A compound with both amino and methoxy groups on the pyridine ring.

Uniqueness

5-(2-Methoxyethylamino)pyridine-2-amine is unique due to the presence of both the 2-methoxyethylamino group and the amino group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-N-(2-methoxyethyl)pyridine-2,5-diamine

InChI

InChI=1S/C8H13N3O/c1-12-5-4-10-7-2-3-8(9)11-6-7/h2-3,6,10H,4-5H2,1H3,(H2,9,11)

InChI Key

RBLDNKGJSKNMKB-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CN=C(C=C1)N

Origin of Product

United States

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